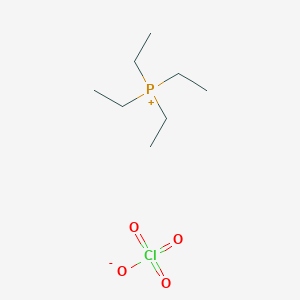
1,2,4-Oxadiazolidine-3,5-dione;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazolidine-3,5-dione;hydrate is a heterocyclic compound with the molecular formula C₂H₂N₂O₃. It is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazolidine-3,5-dione can be synthesized through several methods. One common approach involves the cyclization of O-acylamidoximes, which is preceded by the acylation of amidoximes with carboxylic acids or their derivatives such as esters, anhydrides, or acid halides . The cyclization process can be carried out in the presence of reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and N,N’-carbonyldiimidazole (CDI) .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazolidine-3,5-dione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted oxadiazolidine compounds .
Applications De Recherche Scientifique
1,2,4-Oxadiazolidine-3,5-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron-withdrawing group, influencing the reactivity of other molecules in its vicinity . This property makes it useful in various chemical and biological processes, including enzyme inhibition and modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazolidine-3,5-dione is similar to other oxadiazole compounds, such as 1,3,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . it is unique due to its specific ring structure and the presence of a hydrate form, which can influence its chemical properties and reactivity . The compound’s unique structure allows it to participate in specific reactions and applications that may not be possible with other oxadiazole derivatives .
Propriétés
Numéro CAS |
112831-05-7 |
|---|---|
Formule moléculaire |
C2H4N2O4 |
Poids moléculaire |
120.06 g/mol |
Nom IUPAC |
1,2,4-oxadiazolidine-3,5-dione;hydrate |
InChI |
InChI=1S/C2H2N2O3.H2O/c5-1-3-2(6)7-4-1;/h(H2,3,4,5,6);1H2 |
Clé InChI |
QTNOONFQIVFKQS-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)NC(=O)ON1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


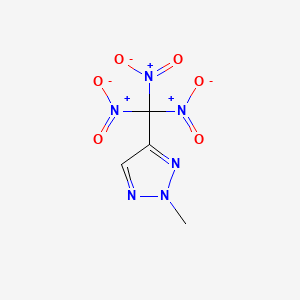
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
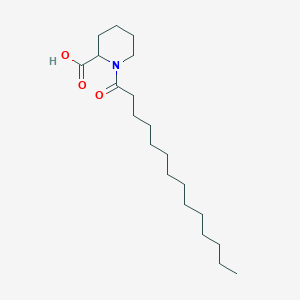
silane](/img/structure/B14312892.png)
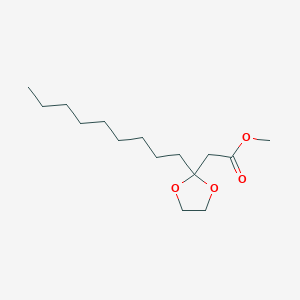
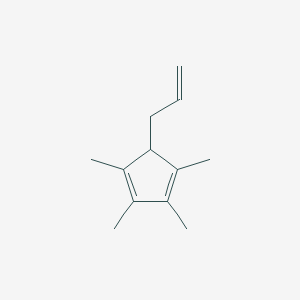
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)

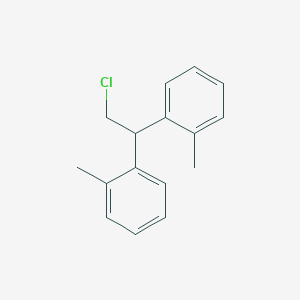
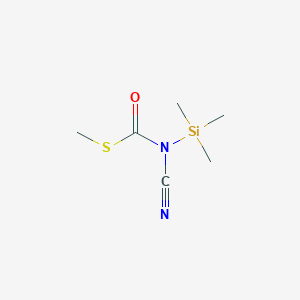
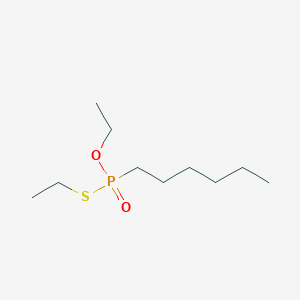
![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
